
MurA-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MurA-IN-2 is a potent inhibitor of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA. This enzyme plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurA, this compound disrupts bacterial cell wall synthesis, making it a promising candidate for antibacterial drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MurA-IN-2 is characterized by a chloroacetamide fragment with a primary aliphatic amine. The synthesis of this compound involves the reaction of a chloroacetamide derivative with an aliphatic amine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
MurA-IN-2 primarily undergoes substitution reactions due to the presence of the chloroacetamide group. It can react with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out in solvents like DMSO or acetonitrile, under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from the reactions of this compound are substituted derivatives, which can be further analyzed for their biological activity. These derivatives often retain the antibacterial properties of the parent compound .
Applications De Recherche Scientifique
MurA-IN-2 has several applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of MurA and the synthesis of peptidoglycan.
Biology: this compound is employed in studies investigating bacterial cell wall synthesis and the development of new antibacterial agents.
Medicine: The compound is explored for its potential as a lead compound in the development of new antibiotics, especially against drug-resistant bacterial strains.
Industry: This compound is used in the pharmaceutical industry for the development of antibacterial drugs and in research laboratories for studying bacterial resistance mechanisms
Mécanisme D'action
MurA-IN-2 exerts its effects by covalently binding to the active site of the MurA enzyme. This binding inhibits the enzyme’s activity, preventing the transfer of the enolpyruvate group from phosphoenolpyruvate to UDP-N-acetylglucosamine. As a result, the synthesis of peptidoglycan is disrupted, leading to bacterial cell death. The key molecular target of this compound is the cysteine residue in the active site of MurA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fosfomycin: A naturally occurring antibiotic that also targets MurA by covalently modifying the enzyme’s active site.
2-Amino-5-bromobenzimidazole: Another MurA inhibitor with a different chemical structure but similar inhibitory activity.
2-[4-(Dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide: A compound that inhibits MurA but is less potent compared to MurA-IN-2
Uniqueness
This compound is unique due to its specific chemical structure, which includes a chloroacetamide fragment with a primary aliphatic amine. This structure allows for strong binding to the MurA enzyme, resulting in potent inhibition. Additionally, this compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a versatile compound for antibacterial research .
Propriétés
Formule moléculaire |
C12H20ClNO |
|---|---|
Poids moléculaire |
229.74 g/mol |
Nom IUPAC |
N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H20ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h9-11H,1-8H2,(H,14,15) |
Clé InChI |
ZYTMYJLOPMTHHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CCCC2NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


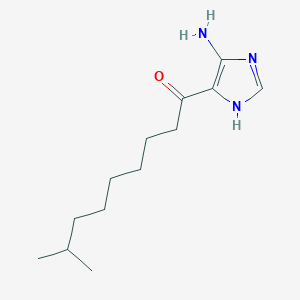
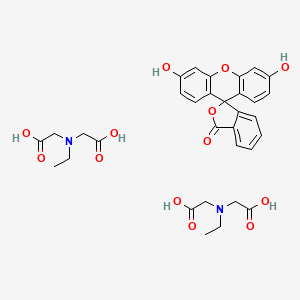

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)


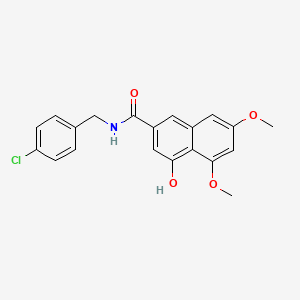
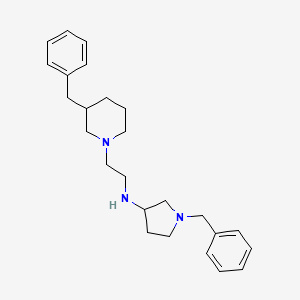




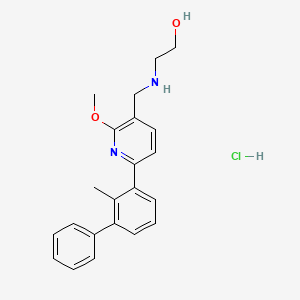
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
